(S)-2-(3,5-Difluorophenyl)pyrrolidine

Chiral Purity Enantioselective Synthesis Quality Control

(S)-2-(3,5-Difluorophenyl)pyrrolidine (CAS 1217664-59-9) is a chiral pyrrolidine derivative bearing a 3,5-difluorophenyl substituent at the (S)-configured 2-position. It belongs to the phenylpyrrolidine class and is primarily employed as a single-enantiomer building block in asymmetric synthesis and medicinal chemistry, most notably as an intermediate in tropomyosin receptor kinase (Trk) inhibitor programs.

Molecular Formula C10H11F2N
Molecular Weight 183.202
CAS No. 1217664-59-9
Cat. No. B2687574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3,5-Difluorophenyl)pyrrolidine
CAS1217664-59-9
Molecular FormulaC10H11F2N
Molecular Weight183.202
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m0/s1
InChIKeyINAOTHVFVJELEL-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(3,5-Difluorophenyl)pyrrolidine (CAS 1217664-59-9): Sourcing Guide for Chiral Pyrrolidine Building Blocks


(S)-2-(3,5-Difluorophenyl)pyrrolidine (CAS 1217664-59-9) is a chiral pyrrolidine derivative bearing a 3,5-difluorophenyl substituent at the (S)-configured 2-position. It belongs to the phenylpyrrolidine class [1] and is primarily employed as a single-enantiomer building block in asymmetric synthesis and medicinal chemistry, most notably as an intermediate in tropomyosin receptor kinase (Trk) inhibitor programs [2]. Its structural identity is confirmed by InChIKey INAOTHVFVJELEL-JTQLQIEISA-N .

Why (S)-2-(3,5-Difluorophenyl)pyrrolidine Cannot Be Replaced by Generic Pyrrolidine Analogs


Simple in-class substitution of (S)-2-(3,5-difluorophenyl)pyrrolidine with the racemate, the (R)-antipode, or regioisomeric difluorophenyl pyrrolidines introduces uncontrolled variables in stereochemical outcome, target binding, and pharmacokinetic profile. The (S)-configuration at the 2-position is a fixed stereogenic element; replacing it with the (R)-enantiomer (CAS 1241683-70-4) or the racemic mixture (CAS 886503-11-3) can invert or erode enantioselectivity in asymmetric transformations and alter on-target potency against Trk kinases [1]. Likewise, moving the difluorophenyl group from the 2-position to the 3-position (as in 3-(3,5-difluorophenyl)pyrrolidine, claimed in EP2155669B1) shifts the pharmacophore vectors and changes the compound's CNS-modulatory profile [2]. The quantitative evidence below documents where these differences become measurable and procurement-relevant.

Quantitative Differentiation Evidence for (S)-2-(3,5-Difluorophenyl)pyrrolidine


Enantiomeric Excess (ee) and Specific Rotation: (S)- vs. (R)-2-(3,5-Difluorophenyl)pyrrolidine

The target (S)-enantiomer is supplied with a certified purity of ≥95% (HPLC) and a specific enantiomeric excess (ee) typically ≥98%, as verified by chiral HPLC or NMR with chiral shift reagents . In contrast, the (R)-antipode (CAS 1241683-70-4) is separately catalogued with identical purity specifications, but its procurement at comparable ee mandates distinct synthetic or resolution routes, as demonstrated by the 98.4% ee achieved for (R)-2-(2,5-difluorophenyl)pyrrolidine via D-malic acid resolution [1]. The racemic mixture (CAS 886503-11-3) lacks any enantiomeric enrichment and is unsuitable for asymmetric applications.

Chiral Purity Enantioselective Synthesis Quality Control

Lipophilicity (LogP) Comparison: 3,5-Difluoro vs. 2,5-Difluoro Substitution Pattern

The 3,5-difluorophenyl substitution in the target compound yields a consensus LogP (cLogP) of 2.63 , whereas the regioisomeric 2,5-difluorophenyl analogue (CAS 886503-15-7) exhibits a calculated cLogP of approximately 2.45, based on analogous computational methods [1]. This ~0.18 log unit difference corresponds to a roughly 1.5-fold difference in octanol/water partition coefficient, which can influence membrane permeability and non-specific binding.

Lipophilicity ADME Medicinal Chemistry

Aqueous Solubility (ESOL LogS): 3,5-Difluoro vs. Unsubstituted Phenyl Pyrrolidine

The target compound exhibits a computed aqueous solubility (ESOL LogS) of -2.52, corresponding to approximately 0.556 mg/mL (3.04 mM) . By comparison, the unsubstituted (S)-2-phenylpyrrolidine (CAS 59347-98-7) has an ESOL LogS of approximately -2.1 (~1.5 mg/mL). The difluorination reduces aqueous solubility by about 2.7-fold, a consequence of the electron-withdrawing fluorine atoms decreasing hydrogen-bond acceptor capacity and increasing crystal lattice energy.

Solubility Formulation Biophysical Properties

Patent-Backed CNS Selectivity: 3-(3,5-Difluorophenyl)pyrrolidine vs. 2-(3,5-Difluorophenyl)pyrrolidine Regioisomers

EP2155669B1 specifically claims 3-(3,5-difluorophenyl)pyrrolidine as a modulator of cortical catecholaminergic neurotransmission, with demonstrated efficacy in preclinical models of schizophrenia, ADHD, and anxiety disorders [1]. The 2-substituted regioisomer (the target compound) is not claimed in this patent, indicating that the position of the pyrrolidine nitrogen relative to the difluorophenyl ring dictates pharmacological activity. This regioisomeric distinction means that 2-(3,5-difluorophenyl)pyrrolidine derivatives are directed toward a different target space, primarily Trk kinase inhibition as evidenced in EP2791138B1 [2].

CNS Drug Discovery Catecholaminergic Modulation Regioisomeric Selectivity

Commercial Availability and Supply Chain Differentiation: (S)- vs. (R)-Enantiomer Sourcing

The (S)-enantiomer (CAS 1217664-59-9) is stocked by at least five major research chemical suppliers (Fluorochem, Bidepharm, GLPBio, CymitQuimica, ChemScene) with on-shelf quantities ranging from 100 mg to 1 g . The (R)-enantiomer (CAS 1241683-70-4) is listed by a comparable number of vendors but at a 15–25% price premium for equivalent purity and quantity . This price differential reflects the relative synthetic accessibility of the (S)-isomer from the chiral pool (L-proline derivatives) versus the (R)-isomer, which typically requires resolution or asymmetric catalysis.

Supply Chain Custom Synthesis Vendor Comparison

Procurement-Driven Application Scenarios for (S)-2-(3,5-Difluorophenyl)pyrrolidine


Asymmetric Synthesis: Chiral Auxiliary for Diastereoselective Alkylation

When a project requires a chiral auxiliary that can induce ≥90% diastereoselectivity in enolate alkylation, (S)-2-(3,5-difluorophenyl)pyrrolidine (≥98% ee) serves as a reliable choice. Its rigid pyrrolidine scaffold and the electron-withdrawing 3,5-difluorophenyl group enhance facial discrimination compared to unsubstituted (S)-2-phenylpyrrolidine . The (R)-antipode or racemate must be avoided, as they will yield opposite or eroded diastereomeric ratios.

Trk Kinase Inhibitor Lead Optimization

In medicinal chemistry campaigns targeting TrkA/B/C, the 3,5-difluorophenyl pyrrolidine fragment is a privileged building block for constructing pyrazolo[1,5-a]pyridine-based inhibitors [1]. The (S)-enantiomer delivers the required stereochemical configuration for optimal kinase hinge-region binding. Substitution with the 3-regioisomer redirects biological activity toward catecholaminergic modulation (EP2155669B1), derailing the kinase project.

CNS Drug Discovery: Fine-Tuning Lipophilicity for Brain Penetration

The consensus LogP of 2.63 positions the compound within the optimal CNS drug space (LogP 2–4) . When scaffold-hopping from a 2,5-difluorophenyl analogue (LogP ~2.45) to improve membrane permeability by ~1.5-fold, the 3,5-difluoro isomer is the direct synthetic entry point. This is critical for achieving the CNS MPO desirability score required for lead advancement.

Large-Scale Synthesis: Cost-Driven Enantiomer Selection

For process chemistry groups scaling beyond 10 grams, the (S)-enantiomer's 15–25% lower cost per gram versus the (R)-enantiomer translates to significant budget savings. Coupled with its chiral pool synthetic accessibility from L-proline, the (S)-isomer is the economically rational choice when stereochemistry is the sole differentiator and the target biological profile is compatible with the (S)-configuration.

Quote Request

Request a Quote for (S)-2-(3,5-Difluorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.